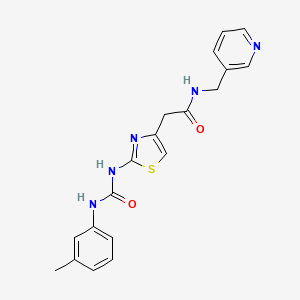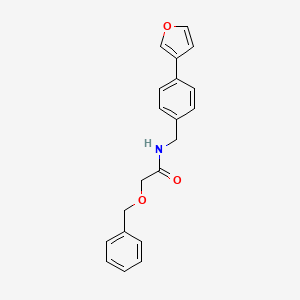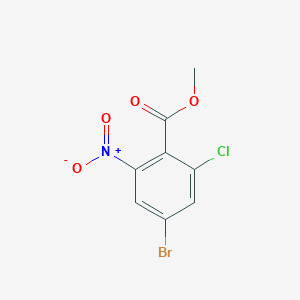
4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride is a chemical compound that can be obtained from various suppliers . It’s often used in research and development .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride, such as its melting point, boiling point, density, molecular formula, molecular weight, and toxicity information, can be found in chemical databases .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
The compound 4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride has been a subject of interest in various chemical syntheses and biological studies, focusing primarily on its potential in creating novel therapeutic agents. Research has demonstrated its utility in synthesizing diverse heterocyclic compounds with significant biological activities.
One study highlighted the synthesis of novel compounds derived from visnagenone and khellinone, incorporating the 4-Methoxy-6-piperazin-1-ylpyrimidine structure. These compounds exhibited notable anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Abu‐Hashem et al., 2020).
Another area of application is in the development of non-nucleoside HIV-1 reverse transcriptase inhibitors. A variety of analogues, including those with the 4-Methoxy-6-piperazin-1-ylpyrimidine structure, were synthesized and evaluated, leading to the identification of compounds significantly more potent than the lead molecule, showcasing the compound's role in advancing HIV treatment options (Romero et al., 1994).
Antimicrobial Applications
Research into antimicrobial agents has also involved the use of 4-Methoxy-6-piperazin-1-ylpyrimidine. Studies on new 1,2,4-Triazole derivatives, including reactions with 4-methoxybenzaldehyde, yielded compounds with good to moderate activities against a variety of test microorganisms, suggesting its utility in developing new antimicrobial treatments (Bektaş et al., 2007).
Receptor Binding and Imaging Studies
The compound has also been explored for its potential in creating environment-sensitive fluorescent ligands for human 5-HT1A receptors. Syntheses of long-chain derivatives of 1-(2-methoxyphenyl)piperazine, which include the 4-Methoxy-6-piperazin-1-ylpyrimidine moiety, resulted in compounds with high receptor affinity and promising fluorescence properties for imaging applications (Lacivita et al., 2009).
Anti-Inflammatory and Analgesic Activities
Further studies have developed new visnagen and khellin furochromone pyrimidine derivatives incorporating 4-Methoxy-6-piperazin-1-ylpyrimidine. These compounds were tested for their analgesic and anti-inflammatory activities, with several showing promising results, indicating potential for therapeutic use in treating pain and inflammation (Abu‐Hashem & Youssef, 2011).
Spectroscopic Studies
Spectroscopic analysis of compounds related to 4-Methoxy-6-piperazin-1-ylpyrimidine has provided valuable insights into their structural characteristics. A study on the dihydrochloride salt of a related compound offered detailed NMR assignments, highlighting the compound's utility in chemical analysis and structural elucidation (Qin et al., 2005).
Propiedades
IUPAC Name |
4-methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-14-9-6-8(11-7-12-9)13-4-2-10-3-5-13;;/h6-7,10H,2-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKRCBXJIFUNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-6-piperazin-1-ylpyrimidine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1-Methyltetrazol-5-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2445982.png)
![4-({[(3-chlorophenyl)sulfonyl]amino}methyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2445985.png)

![Methyl 5-formylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2445988.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2445990.png)


![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(1-(3,4-dimethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanone](/img/structure/B2445993.png)
![N-[1-(1,5-Dimethylindol-3-yl)ethyl]prop-2-enamide](/img/structure/B2445994.png)

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2446000.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2446001.png)

![1H-isochromene-1,3,4-trione 4-[N-(6-chloro-3-pyridinyl)hydrazone]](/img/structure/B2446003.png)